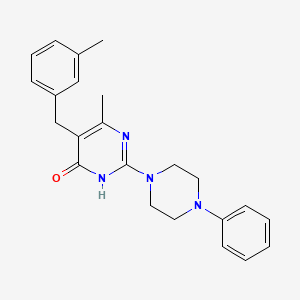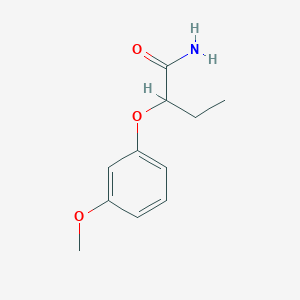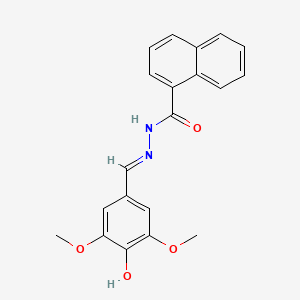![molecular formula C15H11BrF3NO3 B6010212 5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6010212.png)
5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as BTF, is a chemical compound that is used in scientific research. It is a member of the benzamide family of compounds and is commonly used as a tool compound in various research studies.
Wirkmechanismus
5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide inhibits the activity of HDACs and BRDs by binding to their active sites. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. BRDs are proteins that recognize and bind to acetylated lysine residues on histone proteins, which can also affect gene expression. By inhibiting the activity of HDACs and BRDs, this compound can alter gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of HDACs. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of BRDs.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is a useful tool compound for studying the roles of HDACs and BRDs in various biological processes. It is relatively easy to synthesize and purify, and it has been shown to have good selectivity and potency for HDACs and BRDs. However, like all tool compounds, this compound has limitations. It may not accurately represent the physiological conditions in vivo, and its effects may be influenced by other factors such as cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide. One area of research is the development of more potent and selective inhibitors of HDACs and BRDs. Another area of research is the investigation of the role of HDACs and BRDs in various diseases such as cancer and inflammation. In addition, the use of this compound in combination with other compounds or therapies may be explored to enhance its effectiveness. Finally, the development of new methods for the delivery of this compound to target cells or tissues may improve its therapeutic potential.
Synthesemethoden
The synthesis of 5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white solid with a melting point of 156-158°C.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is commonly used as a tool compound in scientific research. It has been shown to inhibit the activity of various enzymes such as histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes play important roles in various cellular processes such as gene expression, cell cycle regulation, and DNA repair. By inhibiting the activity of these enzymes, this compound can be used to study their roles in various biological processes.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO3/c1-22-13-7-2-9(16)8-12(13)14(21)20-10-3-5-11(6-4-10)23-15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZCPYKIJZNVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6010133.png)

![2-{1-(2-ethoxybenzyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6010142.png)



![3-{[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6010171.png)


![N-[4-(allyloxy)phenyl]-2-methylpropanamide](/img/structure/B6010199.png)
![1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6010219.png)

![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B6010228.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010231.png)
